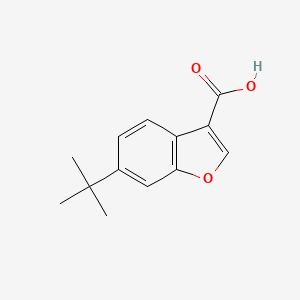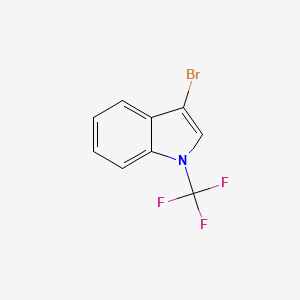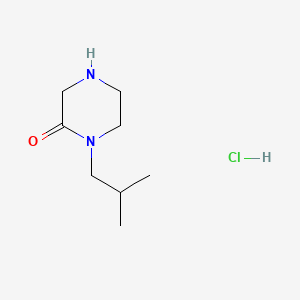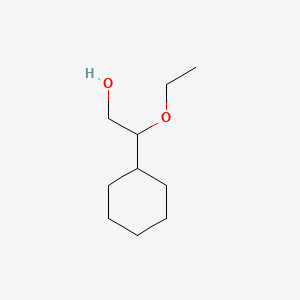
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of an azidomethyl group and a difluoroethyl group attached to the thiazole ring
Métodos De Preparación
The synthesis of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Azidomethylation: The azidomethyl group can be introduced through the reaction of the thiazole derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide group is replaced by other functional groups, such as amines or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and pharmacokinetics.
Comparación Con Compuestos Similares
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:
4-(Methylthio)-2-(1,1-difluoroethyl)-1,3-thiazole: This compound has a methylthio group instead of an azidomethyl group, which affects its reactivity and applications.
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-oxazole: This compound has an oxazole ring instead of a thiazole ring, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C6H6F2N4S |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6F2N4S/c1-6(7,8)5-11-4(3-13-5)2-10-12-9/h3H,2H2,1H3 |
Clave InChI |
HSMHXYAJYHYJJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)CN=[N+]=[N-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)


![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
